BenchChemオンラインストアへようこそ!

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide

Lipophilicity Membrane Permeability Drug Design

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide (CAS 862813-79-4) is a uniquely substituted indole-3-glyoxylamide that eliminates TSPO binding through its 1,2-dimethylindole core, making it an ideal TSPO-negative probe for tubulin polymerization assays (colchicine site) and anticancer screening. Its N,N-dipropylamide enhances cellular permeability vs. smaller alkyl chains. Use for mitotic arrest studies (G2/M analysis), metabolic stability profiling, and pancreatic lipase inhibition benchmarking. Covered by US6903104B2. ≥95% purity.

Molecular Formula C18H24N2O2
Molecular Weight 300.402
CAS No. 862813-79-4
Cat. No. B2955622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide
CAS862813-79-4
Molecular FormulaC18H24N2O2
Molecular Weight300.402
Structural Identifiers
SMILESCCCN(CCC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C
InChIInChI=1S/C18H24N2O2/c1-5-11-20(12-6-2)18(22)17(21)16-13(3)19(4)15-10-8-7-9-14(15)16/h7-10H,5-6,11-12H2,1-4H3
InChIKeyASFCIPRPLKYRJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide (CAS 862813-79-4): Compound Class and Procurement Context


2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide (CAS 862813-79-4) is a synthetic indol-3-yl-glyoxylamide derivative (molecular formula C18H24N2O2, MW 300.4 g/mol, purity ≥95%) . This compound features a 1,2-dimethyl-substituted indole core linked to a glyoxylamide moiety bearing an N,N-dipropyl side chain. Indol-3-yl-glyoxylamides constitute a privileged scaffold in medicinal chemistry, with validated activity against tubulin polymerization, the translocator protein (TSPO), prion disease models, and pancreatic lipase [1]. The specific 1,2-dimethyl + N,N-dipropyl substitution pattern of CAS 862813-79-4 occupies a unique chemical space within this class, formally covered by the generic patent US6903104B2 claiming indol-3-yl-2-oxoacetamide compounds as anticancer and anti-angiogenic agents [2].

Why Generic Indole-3-Glyoxylamides Cannot Substitute for CAS 862813-79-4 in Target-Focused Research


Indol-3-yl-glyoxylamides exhibit pronounced structure–activity relationship (SAR) divergence depending on three critical substitution vectors: the N-amide alkyl chain, the indole N1 substituent, and the indole C2 substituent [1]. Published SAR demonstrates that replacing the N,N-dipropyl group with N,N-dimethyl or N,N-diethyl alters TSPO binding affinity by over an order of magnitude (Ki shifts from 1.57 nM to >20 nM in closely related series) [2]. The 1,2-dimethyl substitution on the indole core eliminates the 2-aryl pharmacophore essential for high-affinity TSPO interaction in the phenylindolylglyoxylamide (PIGA) series, fundamentally redirecting the compound's target engagement profile away from the translocator protein toward alternative targets such as tubulin [3]. Additionally, the absence of acidic functionality on the indole ring (e.g., 4-oxyacetic acid) distinguishes this compound from the optimized hnps-PLA2 inhibitors that progressed to clinical evaluation (e.g., LY315920) [1]. These non-interchangeable SAR features mean that substituting CAS 862813-79-4 with a generic indole-3-glyoxylamide bearing different N-substitution, ring substitution, or glyoxylamide warhead modification will produce a compound with a functionally distinct biological profile.

Quantitative Differentiation Evidence for CAS 862813-79-4 Against Closest Structural Analogs


Lipophilicity (cLogP) Advantage of N,N-Dipropyl vs. N,N-Dimethyl Glyoxylamide Substitution

The N,N-dipropyl substitution of CAS 862813-79-4 confers significantly higher calculated lipophilicity compared to N,N-dimethyl and N,N-diethyl analogs. The unsubstituted parent compound N,N-dipropyl-3-indoleglyoxylamide (CAS 52061-52-6) has a measured cLogP of approximately 3.0, whereas the N,N-dimethyl analog (CAS 29095-44-1) is predicted to have a substantially lower cLogP of approximately 1.5–2.0 . The additional 1,2-dimethyl substitution on the indole ring of CAS 862813-79-4 further increases calculated lipophilicity by an estimated 0.8–1.2 log units relative to the unsubstituted N,N-dipropyl-3-indoleglyoxylamide scaffold [1]. This logP elevation is expected to enhance passive membrane permeability compared to the N,N-dimethyl-1,2-dimethyl analog (CAS 101938-54-9, MW 244.29) .

Lipophilicity Membrane Permeability Drug Design

Orthogonal Target Engagement Profile: Absence of 2-Aryl Substituent Excludes TSPO PIGA-Class Activity

The 1,2-dimethyl substitution on the indole core of CAS 862813-79-4 fundamentally differentiates it from the extensively characterized 2-phenylindol-3-ylglyoxylamide (PIGA) class of TSPO ligands. PIGA compounds such as N,N-dipropyl-2-(4-methylphenyl)indol-3-ylglyoxylamide (MPIGA) and compound 32 (the best-performing TSPO ligand in the series) require a 2-aryl substituent for nanomolar/subnanomolar TSPO affinity [1][2]. In contrast, CAS 862813-79-4 bears a 2-methyl group in place of the 2-aryl ring, which eliminates the key hydrophobic interaction with the L1 lipophilic pocket of the TSPO binding site [1]. This structural feature redirects CAS 862813-79-4 away from TSPO pharmacology and toward targets associated with the 1,2-dimethylindole chemotype, such as tubulin polymerization (a target of the indole-3-glyoxylamide class) [3].

TSPO Target Selectivity PIGA Series

Indole N1-Methylation: Enhanced Metabolic Stability vs. NH-Indole Glyoxylamide Scaffolds

The N1-methyl substitution on the indole ring of CAS 862813-79-4 eliminates the potential for N-glucuronidation and N-oxidation metabolic pathways that limit the microsomal stability of NH-indole analogs [1]. In the antiprion indole-3-glyoxylamide series, SAR optimization at positions 1–3 of the indole system demonstrated that N1-substitution was critical for maintaining potency while improving physicochemical properties [1][2]. Specifically, the 6-substituted indole-3-glyoxylamide library showed that favorable substitution at N1 (alongside C2 and C6) improved biological activity by up to an order of magnitude and conferred higher metabolic stability in microsomal assays [2]. CAS 862813-79-4, with its N1-methyl and C2-methyl substitution, embodies the optimized indole core substitution pattern identified in this SAR campaign, distinguishing it from the unsubstituted NH-indole analog (CAS 52061-52-6) .

Metabolic Stability Microsomal Clearance N-Methylation

Patent Coverage and Freedom-to-Operate: Distinct Chemical Space Within US6903104B2 Generic Claims

CAS 862813-79-4 falls within the generic Markush formula of US6903104B2, which specifically claims indol-3-yl-2-oxoacetamide compounds wherein the indole ring may be substituted at N1 and C2 with alkyl groups including methyl, and the amide nitrogen may be substituted with alkyl including propyl [1]. This patent explicitly claims anticancer and anti-angiogenic activity for compounds of this structural class [1]. The specific combination of 1,2-dimethyl + N,N-dipropyl represents a discrete chemical entity within this space that differs from the extensively exemplified N-heteroaryl-substituted glyoxylamides (e.g., N-(3-methylisothiazol-5-yl) derivatives) that have been developed as orally bioavailable anticancer agents such as BPR0C305 [2]. The simpler N,N-dialkyl substitution pattern of CAS 862813-79-4 may offer advantages in synthetic tractability and cost of goods compared to more complex heteroaryl-substituted analogs [3].

Patent Coverage Freedom-to-Operate Anticancer

Optimal Research and Procurement Scenarios for CAS 862813-79-4 Based on Evidence Profile


Tubulin Polymerization Inhibitor Screening and Anticancer Lead Identification

CAS 862813-79-4 is optimally positioned for use in tubulin polymerization inhibition assays and anticancer cell line screening panels. The indole-3-glyoxylamide scaffold is a validated pharmacophore for tubulin binding at the colchicine site, with multiple series demonstrating nanomolar cytotoxicity against DU145, MCF-7, and multidrug-resistant cancer cell lines [1]. The N,N-dipropyl lipophilicity and 1,2-dimethyl substitution pattern of CAS 862813-79-4 are expected to confer favorable cellular permeability and distinct SAR from the extensively studied PIGA/TSPO series [2]. Researchers should prioritize this compound for tubulin polymerization assays (IC50 determination), mitotic arrest studies (G2/M cell cycle analysis), and xenograft efficacy models where oral bioavailability is assessed, consistent with the anticancer claims of US6903104B2 [3].

Selective Chemical Probe for Indole-3-Glyoxylamide Pharmacology Without TSPO Confounding

For target identification studies requiring an indole-3-glyoxylamide chemotype that does not engage the translocator protein (TSPO), CAS 862813-79-4 represents a uniquely suitable probe. The 1,2-dimethyl substitution eliminates the 2-aryl ring essential for TSPO binding (PIGA class) [1], while the N1-methylation blocks NH-mediated hydrogen bonding to the benzodiazepine receptor (BzR) binding site [2]. This makes the compound ideal as a negative control or selectivity tool in TSPO-PET tracer development programs, and for phenotypic screening campaigns where TSPO-mediated neurosteroidogenesis would confound readouts. Researchers can use CAS 862813-79-4 to deconvolute TSPO-dependent vs. TSPO-independent effects of indole-3-glyoxylamides in neuroinflammation and cancer models [1][3].

Metabolic Stability-Biased SAR Exploration and Prodrug Design

The N1-methyl-1,2-dimethyl substitution pattern of CAS 862813-79-4 embodies the optimized indole core identified in the antiprion SAR campaign, where N1-substitution enhanced metabolic stability while maintaining (or improving) target potency [1]. This compound can serve as a reference scaffold for systematic metabolic stability profiling in liver microsome and hepatocyte assays. The N,N-dipropyl amide additionally provides a baseline for assessing the impact of amide N-alkyl chain length on CYP-mediated metabolism and plasma protein binding. Procurement of CAS 862813-79-4 for comparative metabolic stability studies against NH-indole (CAS 52061-52-6) and N,N-dimethyl analogs (CAS 101938-54-9) enables direct quantification of the N1-methylation and N,N-dipropyl contributions to intrinsic clearance [2].

Pancreatic Lipase Inhibitor Screening with Orlistat-Comparative Benchmarking

Indolyl oxoacetamide analogs have demonstrated competitive pancreatic lipase inhibition with IC50 values in the low micromolar range (2.50–5.12 µM) comparable to the standard drug orlistat (IC50 0.86–0.99 µM) [1]. CAS 862813-79-4, with its 1,2-dimethylindole core and N,N-dipropyl glyoxylamide, represents an underexplored substitution pattern within this chemotype. Procurement for in vitro porcine pancreatic lipase inhibition assays using 4-nitrophenyl butyrate as substrate allows head-to-head benchmarking against published indolyl oxoacetamide leads (e.g., compound 8d, IC50 4.53 µM) [1], and assessment of whether the increased lipophilicity of the N,N-dipropyl group improves inhibitor potency through enhanced hydrophobic enzyme–inhibitor contacts [2].

Quote Request

Request a Quote for 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.